molecular formula C16H20O5 B14306330 Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate CAS No. 125701-98-6

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate

Cat. No.: B14306330
CAS No.: 125701-98-6
M. Wt: 292.33 g/mol
InChI Key: SXPGQXAJDOJDEF-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is an organic compound with the molecular formula C15H18O5 It is a derivative of butanedioic acid and features a methoxyphenyl group attached to the butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-bromophenyl)methylidene]butanedioate
  • Diethyl 2-[(4-chlorophenyl)methylidene]butanedioate
  • Diethyl 2-[(4-nitrophenyl)methylidene]butanedioate

Uniqueness

Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

125701-98-6

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate

InChI

InChI=1S/C16H20O5/c1-4-20-15(17)11-13(16(18)21-5-2)10-12-6-8-14(19-3)9-7-12/h6-10H,4-5,11H2,1-3H3

InChI Key

SXPGQXAJDOJDEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=CC=C(C=C1)OC)C(=O)OCC

Origin of Product

United States

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